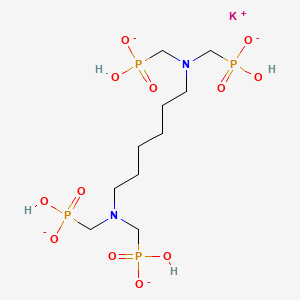
Methylenediformamide
Vue d'ensemble
Description
Methylenediformamide, also known as N,N’-Methylenediformamide, is a chemical compound with the molecular formula C3H6N2O2 . It has an average mass of 102.092 Da and a monoisotopic mass of 102.042931 Da .
Synthesis Analysis
While specific synthesis methods for Methylenediformamide were not found in the search results, a related compound, aryl amides, has been synthesized using a highly regioselective sp3 C–H amination method . This method uses an Fe(II) complex catalyst with TBHP as a benign oxidant .Molecular Structure Analysis
The molecular structure of Methylenediformamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Methylenediformamide is a solid crystalline substance with a white appearance . It has a molecular weight of 102.1 .Applications De Recherche Scientifique
1. Electrosynthesis of Amides
- Summary of Application: The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed . Amide groups are also synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .
- Methods of Application: The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides to be published in recent times . An example using anodically oxidised iodide and methyl ketones, this time to produce α-ketoamides, was reported by Zha and Wang .
- Results or Outcomes: This method has led to a range of amides in moderate to good yields .
2. Amination of Aryl Amides
- Summary of Application: A highly regioselective sp3 C–H amination of aryl amides with N-substituted pyrrolidin-2-ones has been developed with a catalyst Fe (II) complex with TBHP as a benign oxidant . This method can offer rapid access to the amination reaction of N-substituted pyrrolidin-2-ones in moderate to excellent yields .
- Methods of Application: The method involves the use of benzamide and 5a as the model substrates in the presence of 10 mol% FeCl3 with 1.5 equiv of tertbutyl hydroperoxide (TBHP) as the oxidant and CH3CN as the solvent under air at 80 °C .
- Results or Outcomes: This method has led to the amination reaction of N-substituted pyrrolidin-2-ones in moderate to excellent yields .
3. Biomedical Applications of Fe-MOF Compositions
- Summary of Application: Fe-MOFs (Materials of Institute Lavoisier), a specific subclass of metal-organic frameworks (MOFs), have been applied in drug delivery systems (DDS) to improve the efficiency of cancer treatment . They have better biodegradability and lower cytotoxicity compared to other subclass MOFs .
- Methods of Application: The application of Fe-MOFs in biomedical field involves their use in drug delivery systems, bioimaging, biosensing, and antibacterial applications .
- Results or Outcomes: The use of Fe-MOFs has shown promising results in the aforementioned applications, although further studies are needed to address issues related to dosage and loading strategies .
4. Applications of Structural Equation Modeling (SEM) in Ecological Studies
- Summary of Application: SEM is a powerful, multivariate technique used increasingly in scientific investigations to test and evaluate multivariate causal relationships . It’s especially useful in ecological studies to analyze complex networks of causal relationships in ecosystems .
- Methods of Application: SEM tests the direct and indirect effects on pre-assumed causal relationships . It has evolved over three generations, with the latest generation integrating Bayesian modeling .
- Results or Outcomes: The use of SEM in ecological studies has provided valuable insights into the complex interactions within ecosystems .
5. Exercise Metabolomics
- Summary of Application: Exercise metabolomics is a research tool used to search for potential biomarkers and therapeutic targets by detecting metabolite changes in a variety of biological fluids and tissues after exercise in athletes and patients with chronic diseases . This helps to improve the practical applications of exercise science .
- Methods of Application: The application involves the collection and analysis of biological fluids and tissues after exercise .
- Results or Outcomes: The use of exercise metabolomics has helped identify potential biomarkers and therapeutic targets, improving the understanding and application of exercise science .
6. Nanotechnology in Industry
- Summary of Application: Nanotechnology is seen by some experts as the next industrial revolution, being beneficial across various domains . Nanotechnology-enabled products have found applications in many sectors, including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Methods of Application: The application of nanotechnology in industry involves the creation and use of nanomaterials, nanotools, and nanodevices .
- Results or Outcomes: The use of nanotechnology in industry has led to the creation of practical materials with unique applications, and it is expected that these technologies will help to solve current challenges in society .
Safety And Hazards
Methylenediformamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
N-(formamidomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJQPYQZFKFTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064504 | |
| Record name | Formamide, N,N'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenediformamide | |
CAS RN |
6921-98-8 | |
| Record name | N,N′-Methylenebis[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenebisformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenediformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N,N'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methylenebisformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylenebisformamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB88US9EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)












